molecular formula C6H7NO2 B3273351 2(1H)-Pyridinone, 6-hydroxy-3-methyl- CAS No. 58596-87-5

2(1H)-Pyridinone, 6-hydroxy-3-methyl-

Cat. No.: B3273351
CAS No.: 58596-87-5
M. Wt: 125.13 g/mol
InChI Key: KBUWQCXQODASRJ-UHFFFAOYSA-N
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Description

Contextualization within Pyridinone Chemical Scaffolds

Pyridinones are a class of six-membered heterocyclic compounds containing a nitrogen atom and a carbonyl group within the ring. nih.govfrontiersin.org They exist in two primary isomeric forms, 2-pyridinones and 4-pyridinones, which serve as crucial building blocks in the synthesis of a wide array of more complex molecules. frontiersin.org The pyridinone scaffold is considered a "privileged structure" in medicinal chemistry because it can interact with various biological targets through hydrogen bonding and other intermolecular forces. frontiersin.orgnih.gov The presence of both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen) makes these structures highly versatile for designing molecules with specific biological activities. frontiersin.orgresearchgate.net

Derivatives of the 2-pyridone core are found in numerous marketed drugs and bioactive natural products, exhibiting activities ranging from anticancer and antiviral to anti-inflammatory and antifungal. frontiersin.orgnih.gov The specific properties and biological effects of a pyridinone derivative are heavily influenced by the nature and position of the substituents on the ring. frontiersin.org The subject of this article, with a hydroxyl group at the 6-position and a methyl group at the 3-position, is a distinct entity within this important chemical family.

Overview of the Chemical Compound's Research Trajectory

Direct and extensive research on 2(1H)-Pyridinone, 6-hydroxy-3-methyl- (also known as 3-hydroxy-6-methyl-1H-pyridin-2-one) is not widely documented in publicly available literature. Its CAS number is 4664-12-4. guidechem.com Much of the existing research focuses on closely related isomers, such as 4-hydroxy-6-methylpyridin-2(1H)-one and 3-cyano-6-hydroxy-4-methyl-2-pyridone, which are often used as intermediates in the synthesis of more complex molecules, including non-nucleoside inhibitors of HIV-1 reverse transcriptase. researchgate.netresearchgate.netresearchgate.net

The research trajectory for the broader class of 6-hydroxy-2-pyridinones involves their synthesis and their role in fundamental chemical studies, such as tautomerism and hydrogen bonding. For instance, the parent compound, 6-hydroxy-2(1H)-pyridone, has been studied for its reaction with various reagents and its involvement in the microbial degradation of nicotinic acid. nih.govyoutube.com The study of such analogs provides a framework for understanding the potential chemistry and applications of the 3-methyl substituted version.

Fundamental Research Questions and Open Problems

The limited specific research on 2(1H)-Pyridinone, 6-hydroxy-3-methyl- leaves several fundamental questions open for investigation. A primary area of inquiry is its tautomeric equilibrium. The 2-pyridone structure exists in equilibrium with its aromatic tautomer, 2-hydroxypyridine. wikipedia.orgwuxibiology.com The position of this equilibrium is highly sensitive to the solvent and the substitution pattern on the ring. wuxibiology.comnist.gov

Key research questions include:

Tautomerism: To what extent do the electron-donating methyl group at the 3-position and the hydroxyl group at the 6-position influence the equilibrium between the pyridone and the dihydroxypyridine tautomeric forms? While the pyridone form is generally favored, especially in the solid state and polar solvents, quantitative studies on this specific isomer are lacking. nih.govwuxibiology.com

Supramolecular Chemistry: Like other 2-pyridones, this compound is expected to form strong intermolecular hydrogen bonds, potentially leading to dimers or larger supramolecular assemblies. nih.govwikipedia.org Elucidating the crystal structure would confirm the hydrogen-bonding motifs and the packing in the solid state.

Synthetic Utility: While related compounds are synthetic intermediates, the specific utility of 2(1H)-Pyridinone, 6-hydroxy-3-methyl- as a building block is not well-explored. Investigating its reactivity in condensation, alkylation, and acylation reactions could reveal novel synthetic pathways.

Coordination Chemistry: The bidentate nature of the hydroxyl and carbonyl groups suggests potential as a ligand for metal ions. The synthesis and characterization of metal complexes with this ligand could lead to new materials or catalysts.

The following data tables provide predicted physical properties for the compound and experimental data for related structures to offer a comparative context.

Table 1: Predicted Physicochemical Properties for 2(1H)-Pyridinone, 6-hydroxy-3-methyl-

PropertyValueSource
Molecular FormulaC₆H₇NO₂ guidechem.com
Molecular Weight125.13 g/mol guidechem.com
Melting Point202 °C guidechem.com
Boiling Point359.6 ± 42.0 °C at 760 mmHg guidechem.com
Density1.3 ± 0.1 g/cm³ guidechem.com
LogP-0.23 guidechem.com

Note: The properties listed in this table are predicted and have not been experimentally verified in the cited sources.

Table 2: Comparative Experimental Data of Related 2-Pyridone Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2(1H)-PyridoneC₅H₅NO95.10107.8
6-Methyl-2(1H)-pyridoneC₆H₇NO109.13159
4-Hydroxy-6-methylpyridin-2(1H)-oneC₆H₇NO₂125.13273–275
3-Cyano-6-methyl-2(1H)-pyridinoneC₇H₆N₂O134.14293-295

Data sourced from references researchgate.netwuxibiology.comsigmaaldrich.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxy-5-methyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4-2-3-5(8)7-6(4)9/h2-3H,1H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUWQCXQODASRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Classical Synthetic Routes to the 2(1H)-Pyridinone Core

The foundational methods for constructing the 2(1H)-pyridinone scaffold have traditionally relied on condensation and multi-component reactions. These approaches are valued for their reliability and ability to assemble the heterocyclic ring from simple, acyclic precursors.

Condensation Reactions for Core Construction

Condensation reactions are a cornerstone in the synthesis of pyridinone derivatives. These reactions typically involve the cyclization of 1,5-dicarbonyl compounds or related synthons with an appropriate nitrogen source, such as ammonia or a primary amine. For the synthesis of 6-hydroxy-3-methyl-2(1H)-pyridinone, a plausible condensation approach would involve the reaction of a β-ketoester with an enamine or a related active methylene compound.

One classical approach is the Guareschi-Thorpe condensation, which traditionally involves the reaction of a cyanoacetamide with a 1,3-diketone to form a highly substituted 2-pyridone. mdpi.com A variation of this could be adapted for the synthesis of 6-hydroxy-3-methyl-2(1H)-pyridinone. For instance, the reaction of ethyl acetoacetate (a source for the 6-methyl and 2-oxo functionalities) with a suitable three-carbon component and ammonia would lead to the desired pyridinone ring. The reaction of ethyl acetoacetate with cyanoacetamide, for example, is a known route to substituted 6-hydroxy-2-pyridones. mdpi.com

A closely related synthesis for a similar compound, 3-cyano-6-hydroxy-4-methyl-2-pyridone, involves the reaction of ethyl cyanoacetate and acetylacetone in the presence of a base. researchgate.net This highlights the general applicability of condensing dicarbonyl compounds with active methylene compounds containing a nitrile or ester group to form the pyridinone ring.

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants. nih.gov MCRs are advantageous due to their atom economy, procedural simplicity, and the ability to generate molecular diversity. acsgcipr.org

The synthesis of the 2(1H)-pyridinone core is well-suited to MCR strategies. A general and effective MCR for substituted 2-pyridones involves the one-pot reaction of an aldehyde, an active methylene compound (like malononitrile or ethyl cyanoacetate), and a β-ketoester or β-diketone in the presence of a suitable catalyst and nitrogen source (often ammonium acetate).

For the specific synthesis of 6-hydroxy-3-methyl-2(1H)-pyridinone, a hypothetical three-component reaction could involve formaldehyde, methylmalononitrile (to introduce the 3-methyl group), and ethyl acetoacetate (as the source for the 6-hydroxy and C4, C5, C6 ring atoms), with ammonium acetate serving as the nitrogen donor. The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization steps.

Table 1: Representative Multi-Component Reaction for 2(1H)-Pyridinone Synthesis

Reactant A Reactant B Reactant C Nitrogen Source Product
Aldehyde Active Methylene Compound β-Ketoester Ammonium Acetate Substituted 2(1H)-Pyridinone

Modern and Green Chemistry Synthetic Protocols

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These modern protocols often involve the use of alternative energy sources, solvent-free conditions, and efficient catalytic systems to improve reaction rates, yields, and environmental friendliness.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate a wide range of chemical transformations. acs.org The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields and purity. semanticscholar.org

The synthesis of 2-pyridone derivatives has been shown to be amenable to microwave heating. nih.gov For instance, three-component condensations to form N-alkyl 3-cyano-6-hydroxy-2(1H)-pyridinones have been efficiently carried out under microwave irradiation on the surface of solid supports like silica gel, montmorillonite K-10, zeolite, and acidic alumina, with yields often exceeding 90%. jmaterenvironsci.com A similar approach could be envisioned for the synthesis of 6-hydroxy-3-methyl-2(1H)-pyridinone, where the reactants are adsorbed onto a solid support and irradiated with microwaves, likely under solvent-free conditions. This method offers the dual benefits of rate enhancement from microwave heating and the ease of product isolation associated with solid-supported reactions.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Pyridones

Method Reaction Time Yield Conditions
Conventional Heating Several hours Moderate to Good Reflux in solvent
Microwave Irradiation Minutes Good to Excellent Solvent-free or minimal solvent, solid support

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a key principle of green chemistry. Solvent-free, or neat, reaction conditions can lead to reduced environmental impact, lower costs, and simplified work-up procedures. Many syntheses of 2-pyridone derivatives have been successfully performed under solvent-free conditions, often in conjunction with microwave irradiation or specific catalysts.

A notable example is the synthesis of 3-cyano-2-pyridones from enaminones and ethyl 2-cyanoacetate using basic Al₂O₃ as a catalyst. This reaction is carried out by heating the mixture of reactants and catalyst at 150°C without any solvent, affording the products in excellent yields. researchgate.net This demonstrates the feasibility of constructing the 2-pyridone ring under solvent-free conditions, a strategy that could be adapted for the synthesis of 6-hydroxy-3-methyl-2(1H)-pyridinone.

Catalytic Methodologies (e.g., L-Proline, Piperidine (B6355638), Basic Al₂O₃, NbCl₅)

The use of catalysts is central to modern organic synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. A variety of catalysts have been employed for the synthesis of 2-pyridones.

L-Proline: The organocatalyst L-proline has been effectively used in various multi-component reactions to synthesize heterocyclic compounds, including pyridone derivatives. nih.gov L-proline is attractive due to its low cost, low toxicity, and environmental friendliness. acs.org It can catalyze condensation reactions by acting as both a Lewis base (through the amine) and a Brønsted acid (through the carboxylic acid). A one-pot synthesis of 2-(1H)-pyridinones has been reported using L-proline as a catalyst in the reaction of dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a primary amine. cdnsciencepub.com

Piperidine: Piperidine is a widely used basic catalyst for Knoevenagel and Michael addition reactions, which are key steps in many multi-component syntheses of pyridines and pyridones. It facilitates the initial condensation between an aldehyde and an active methylene compound. The synthesis of 3,4-dihydro-2(1H)-pyridones has been achieved using piperidine as a catalyst in the reaction of aldehydes, β-ketoesters, and ammonia. nih.gov

Basic Al₂O₃: As a solid catalyst, basic aluminum oxide (Al₂O₃) offers advantages such as ease of separation from the reaction mixture and potential for recyclability. It has been successfully used in the solvent-free, one-pot, three-component synthesis of 2-pyridones from enaminones, ethyl cyanoacetate, and primary amines with excellent yields. researchgate.net

NbCl₅: Niobium(V) chloride (NbCl₅) is a versatile Lewis acid catalyst that has been used in a variety of organic transformations, including the synthesis of heterocyclic compounds. Although its application in the synthesis of 2-pyridones is less commonly reported than other catalysts, its strong Lewis acidity could potentially promote the necessary condensation and cyclization steps. For instance, NbCl₅ has been used to catalyze the synthesis of pyran derivatives in a multi-component reaction, showcasing its potential for facilitating similar cyclization strategies.

Table 3: Catalysts in the Synthesis of 2(1H)-Pyridinone Derivatives

Catalyst Catalyst Type Key Advantages
L-Proline Organocatalyst Environmentally benign, low cost, bifunctional
Piperidine Base Catalyst Effective for condensation steps, readily available
Basic Al₂O₃ Solid Catalyst Easy separation, reusable, solvent-free conditions
NbCl₅ Lewis Acid Strong Lewis acidity, versatile

Synthesis from Key Precursors and Intermediates

The formation of the 6-hydroxy-3-methyl-2(1H)-pyridinone core often begins with accessible and versatile precursors such as dehydroacetic acid and various pyranone derivatives. These starting materials provide a convenient entry point to the pyridinone ring system through relatively straightforward chemical transformations.

Derivations from Dehydroacetic Acid and Pyranones

Dehydroacetic acid (DHA), a commercially available pyranone derivative, serves as a valuable precursor for the synthesis of substituted 2-pyridinones. The conversion of DHA to a pyridinone involves a ring-opening and subsequent ring-closing reaction in the presence of an amine. For instance, the structurally related 4-hydroxy-6-methylpyridin-2(1H)-one can be synthesized from dehydroacetic acid. This process typically involves the hydrolysis of dehydroacetic acid to an intermediate which is then reacted with ammonia or a primary amine to form the pyridinone ring. A similar strategy can be envisioned for the synthesis of 6-hydroxy-3-methyl-2(1H)-pyridinone, likely starting from a 3-methyl substituted pyranone precursor.

The general approach involves the reaction of a 4-hydroxy-2-pyrone with an amine. The nitrogen of the amine attacks the carbonyl group of the pyrone, leading to the opening of the pyranone ring. Subsequent intramolecular condensation and dehydration then lead to the formation of the pyridinone ring. The reaction of 4-pyrones with primary amines is a well-established method for preparing N-substituted-4-pyridinones cdnsciencepub.com.

Pyranopyridine derivatives can also be synthesized from precursors like 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one, highlighting the utility of pyranone-like structures in building more complex heterocyclic systems researchgate.net.

N-Alkylation and O-Alkylation Strategies

The 2(1H)-pyridinone ring exists in tautomeric equilibrium with its 2-hydroxypyridine form. This allows for both N-alkylation and O-alkylation, and achieving regioselectivity is a key challenge in the derivatization of these compounds. The outcome of the alkylation reaction is influenced by several factors, including the nature of the alkylating agent, the base used, and the solvent.

N-Alkylation: Direct N-alkylation of 2-pyridones can be challenging due to competing O-alkylation. However, specific conditions can favor the formation of the N-alkylated product. The use of a base to generate the pyridone anion, followed by reaction with an alkyl halide, is a common approach. The choice of the counter-ion and solvent can influence the N/O selectivity. For instance, the use of alkali metal salts in polar aprotic solvents like DMF tends to favor N-alkylation nih.gov. A regioselective solid-phase synthesis of N-alkylated 2-pyridones has been developed starting from 2-halopyridines, which are linked to a resin and then reacted with alkyl halides to yield N-alkylated pyridones upon cleavage acs.org. Another method involves a P(NMe2)3-mediated regioselective N-alkylation of 2-pyridones with α-keto esters via a deoxygenation process under mild conditions organic-chemistry.org. A one-pot preparation of N-alkenyl-2-pyridones from 2-halopyridinium salts and aldehydes has also been reported, which can be subsequently converted to N-alkyl pyridones nih.gov.

O-Alkylation: O-alkylation of 2-pyridones yields 2-alkoxypyridine derivatives. This reaction is often favored when using the silver salt of the pyridone in a non-polar solvent like benzene nih.gov. Environmentally friendly methods for O-alkylation of hydroxy pyridines have been developed using ultrasonic and microwave assistance in aqueous surfactant media scirp.org. A chemoselective O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines as heterocyclic alkylating agents has been reported, which could be applicable to pyridinone systems nih.gov.

Alkylation StrategyReagents and ConditionsSelectivityReference
N-Alkylation Base (e.g., NaH, K2CO3), Alkyl halide, DMFFavors N-alkylation nih.gov
2-Halopyridine on solid support, Alkyl halideHigh N-selectivity acs.org
α-Keto esters, P(NMe2)3, TolueneHigh N-selectivity organic-chemistry.org
2-Halopyridinium salts, AldehydesHigh N-selectivity for N-alkenyl product nih.gov
O-Alkylation Silver salt of pyridone, Alkyl halide, BenzeneFavors O-alkylation nih.gov
Alkyl halide, Surfactant (e.g., CTAB), Water, Ultrasound/MicrowaveGood O-selectivity scirp.org

Derivatization Strategies for Functionalization at Specific Positions

The pyridinone ring is amenable to a variety of functionalization reactions at its carbon atoms, allowing for the introduction of diverse substituents to modulate the compound's properties.

Substituent Introduction at C-3, C-4, C-5, and C-6

Modifications at the C-3, C-4, C-5, and C-6 positions of the pyridinone ring are crucial for structure-activity relationship studies in drug discovery.

C-3 Position: The C-3 position can be functionalized through various reactions. For instance, 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one can be synthesized and used as a precursor for further modifications nih.gov. Condensation of this aldehyde with amines can introduce (alkylamino)methylene substituents at the C-3 position nih.gov.

C-4 Position: The hydroxy group at the C-6 position in 6-hydroxy-3-methyl-2(1H)-pyridinone is electronically analogous to a hydroxy group at the C-4 position in other pyridinone systems. In the related 4-hydroxy-6-methylpyridin-2(1H)-one, the C-4 position can be a site for introducing various groups nih.gov.

C-5 Position: Introduction of substituents at the C-5 position has been explored in the synthesis of pyridinone derivatives with biological activity. For example, heteroaryl substituents have been introduced at the C-5 position of N-phenyl-6-oxo-1,6-dihydropyridine-3-carboxamides nih.gov.

C-6 Position: The methyl group at the C-6 position in related pyridinones can be functionalized. Selective deprotonation of the α-methyl group of 1-substituted 6-methylpyridin-2(1H)-ones using a suitable base like n-butyllithium or potassium hexamethyldisilazide allows for the introduction of various electrophiles researchgate.net.

PositionFunctionalization StrategyExample Reaction
C-3 Condensation with amines3-Formyl-4-hydroxy-6-methylpyridin-2(1H)-one with primary amines
C-5 Introduction of heteroaryl groupsSuzuki coupling with heteroaryl boronic acids
C-6 Functionalization of the methyl groupDeprotonation with a strong base followed by reaction with an electrophile

Formation of Fused Heterocyclic Ring Systems

The 2(1H)-pyridinone, 6-hydroxy-3-methyl- scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These fused rings often exhibit interesting biological activities.

One common strategy involves the annulation of a second ring onto the pyridinone core. For example, 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one can undergo a one-pot Knoevenagel condensation and intramolecular lactonization to construct bicyclic pyridinones, such as 2H-pyrano[3,2-c]pyridine-2,5(6H)-diones nih.gov.

Furthermore, 3-cyano-6-hydroxy-4-methyl-2-pyridone is a key intermediate for the synthesis of the anti-HIV agent nevirapine, which features a dipyrido[2,3-b:3',2'-e] nih.govresearchgate.netdiazepine ring system researchgate.net. This demonstrates the utility of functionalized pyridinones in constructing complex, fused heterocyclic structures. The synthesis of 5,6-ring-fused 2-pyridones can also be achieved through a tandem condensation of propiolamide and cyclic β-keto methyl esters in water, followed by acid- or base-promoted intramolecular ring closure and decarboxylation organic-chemistry.org.

Fused Ring SystemSynthetic ApproachStarting Material
Pyrano[3,2-c]pyridines Knoevenagel condensation and intramolecular lactonization3-Formyl-4-hydroxy-6-methylpyridin-2(1H)-one
Dipyrido nih.govresearchgate.netdiazepines Multi-step synthesis involving ring closure3-Cyano-6-hydroxy-4-methyl-2-pyridone
5,6-Ring-fused 2-pyridones Tandem condensation and cyclizationPropiolamide and cyclic β-keto methyl esters

Chemical Structure, Tautomerism, and Isomerization Studies

Fundamental Tautomeric Equilibria in Pyridinones (Lactam-Lactim, Keto-Enol Forms)

The core structure of 2(1H)-pyridinone allows for a classic case of tautomerism, primarily the lactam-lactim equilibrium. The lactam form is 2(1H)-pyridinone, and the lactim form is 2-hydroxypyridine. wikipedia.org For the specific compound , the analogous equilibrium is between 6-hydroxy-3-methyl-2(1H)-pyridinone and 2,6-dihydroxy-3-methylpyridine.

Furthermore, the presence of the hydroxyl group at the 6-position introduces another layer of tautomerism, often described as a keto-enol type, where the pyridinone ring can exist in a diketo form. Computational studies on related hydroxypyrones, which share similarities with hydroxypyridinones, have shown that the enolic form is generally the most stable for neutral tautomers. researchgate.net

Research has established that 2(1H)-pyridinone derivatives predominantly exist in the lactam form, which is thermodynamically more stable than the corresponding lactim form in both solid and solution states. nih.gov This stability is often attributed to the resonance stabilization of the amide group within the pyridinone ring. youtube.com In the gas phase, however, the energy difference between the two tautomers is very small, with theoretical calculations and experimental observations showing 2-pyridone to be only slightly more stable (by about 0.3 kcal/mol) than 2-hydroxypyridine. wayne.edu

The equilibrium can be represented as follows:

Image representing the lactam-lactim tautomeric equilibrium for 6-hydroxy-3-methyl-2(1H)-pyridinone.

Computational studies, including ab initio methods and density functional theory (DFT), have been instrumental in quantifying the energetics of this equilibrium. wayne.edunih.gov These studies confirm that while the lactam form is favored, the relative stability is sensitive to the environment. nih.govresearchgate.net For instance, while the pyridone form is more stable in polar solvents, the hydroxypyridine form is favored in non-polar solvents and the gas phase. wikipedia.orgresearchgate.netwuxibiology.com

Specific Investigations of Azo-Hydrazone Tautomerism in Derivatives

When 6-hydroxy-3-methyl-2(1H)-pyridinone is used as a coupling component in the synthesis of azo dyes, a different type of tautomerism, the azo-hydrazone tautomerism, becomes relevant. This occurs in the resulting azo-coupled derivative. The product can exist as a true azo compound (containing an -N=N- group) or as a hydrazone (containing a -C=N-NH- group).

Studies on various hydroxyazo compounds have shown that this equilibrium is influenced by both the molecular structure and the surrounding medium. sci-hub.se For many azo dyes derived from phenolic or naphtholic precursors, the hydrazone form is often found to be more stable, a fact confirmed through techniques like NMR and UV-vis spectroscopy. sci-hub.sersc.orgunifr.ch Theoretical calculations have indicated that the stability of the hydrazone form increases as the aromatic character of the ring system bearing the carbonyl group increases. sci-hub.se

For azo dyes derived from pyridin-2,6-dione systems, pH-titration experiments have demonstrated an equilibrium between the azo and hydrazone tautomers in solution, with the hydrazone form being dominant under conventional conditions. rsc.org The hydrazone structure is often stabilized by the formation of a six-membered intramolecular hydrogen-bonded ring. rsc.org

The general equilibrium for a derivative can be depicted as:

Image representing the azo-hydrazone tautomeric equilibrium for an azo derivative of 6-hydroxy-3-methyl-2(1H)-pyridinone.

Analysis of Proton Transfer Mechanisms in Pyridinone Systems

The interconversion between tautomers involves the transfer of a proton. The mechanism of this proton transfer has been a subject of extensive theoretical and computational investigation. For an isolated, single molecule of 2-pyridone, the direct intramolecular 1,3-proton transfer from nitrogen to oxygen has a very high activation energy barrier, calculated to be around 125-210 kJ/mol, making it a forbidden transition. wikipedia.orgnih.gov

However, the presence of other molecules, such as solvent molecules or another pyridinone molecule, dramatically lowers this barrier. wuxibiology.com Proton transfer can occur via a dimer intermediate, where two pyridinone molecules are hydrogen-bonded. This dimeric association facilitates a concerted, low-energy pathway for proton exchange. youtube.com

In aqueous solutions, water molecules play a crucial role by acting as a bridge for the proton transfer. wuxibiology.com Computational studies have shown that even a single water molecule can significantly reduce the tautomerization barrier. wuxibiology.com The mechanism often proceeds in a stepwise manner, involving initial deprotonation followed by protonation at a different site, a process mediated by the solvent. nih.govplos.org These studies highlight that proton transfer is not a simple intramolecular hop but a complex process influenced by intermolecular interactions and the surrounding environment.

Influence of Solvent Polarity and pH on Tautomeric Ratios and Stability

The ratio of tautomers of 6-hydroxy-3-methyl-2(1H)-pyridinone and its derivatives is highly dependent on the properties of the solvent, particularly its polarity and hydrogen-bonding capability.

Solvent Effects: In general, for the fundamental 2-hydroxypyridine/2-pyridone equilibrium, polar and protic solvents favor the more polar lactam (pyridinone) tautomer. wikipedia.orgnih.gov This is due to the better solvation of the pyridone's larger dipole moment and its ability to participate in hydrogen bonding. wuxibiology.comamazonaws.com Conversely, non-polar, aprotic solvents tend to favor the less polar lactim (hydroxypyridine) form. wikipedia.orgwuxibiology.com In apolar solvents, the equilibrium is also influenced by dimerization, which preferentially stabilizes the lactam tautomer. uni-muenchen.de

Experimental and computational studies on substituted 2(1H)-pyridinones have quantitatively assessed these effects. researchgate.netnih.gov Linear solvation energy relationships (LSER) have been used to rationalize the influence of solvent parameters, confirming that solvent-solute hydrogen bonding interactions are significant contributors to tautomer stability. researchgate.netnih.gov

Table 1: Illustrative Solvent Effects on the Tautomeric Equilibrium of 2-Pyridone/2-Hydroxypyridine systems. Note: Exact values for 6-hydroxy-3-methyl-2(1H)-pyridinone may vary, but the trend is general. Data compiled from various sources. wuxibiology.comuni-muenchen.de

pH Effects: The pH of the solution also plays a critical role, especially for derivatives like azo dyes. For azo-coupled derivatives of pyridine-2,6-dione, pH-titration experiments show that changes in acidity or alkalinity can shift the azo-hydrazone equilibrium. rsc.org Under both strong and weak acidic and alkaline conditions, an equilibrium between the azo and hydrazone forms exists, although the hydrazone tautomer is typically dominant in neutral or conventional conditions. rsc.org This shift is due to the protonation or deprotonation of different sites on the molecule, which in turn alters the relative stability of the tautomeric forms.

Spectroscopic and Advanced Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 6-hydroxy-3-methyl-2(1H)-pyridinone in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In a related compound, 4-hydroxy-6-methylpyridin-2(1H)-one, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct signals that can be correlated to the protons in the molecule. researchgate.net For instance, signals are observed for the N-H proton (δ 10.99 ppm, singlet), the O-H proton (δ 10.40 ppm, singlet), the H-3 and H-5 protons (δ 5.59 and 5.34 ppm, singlets), and the methyl protons at the C-6 position (δ 2.07 ppm, singlet). researchgate.net

The ¹³C NMR spectrum of 4-hydroxy-6-methylpyridin-2(1H)-one in CDCl₃ reveals signals for the carbonyl carbon (C-2), the carbon bearing the hydroxyl group (C-4), and the other ring carbons, as well as the methyl carbon. researchgate.net The chemical shifts are recorded at δ 167.6, 164.8, 145.9, 98.2, 95.7, and 18.5 ppm. researchgate.net While the specific shifts for 6-hydroxy-3-methyl-2(1H)-pyridinone will differ due to the altered substitution pattern, the general regions for each type of proton and carbon are expected to be similar.

Proton (¹H) Chemical Shift (ppm) Multiplicity
N-H~11.0Singlet
O-H~10.4Singlet
Ring Protons~5.3-7.5Doublets, Triplets
Methyl Protons~2.1Singlet

Table 1: Representative ¹H NMR data for hydroxymethyl-pyridinone derivatives. Specific shifts for 6-hydroxy-3-methyl-2(1H)-pyridinone may vary.

Carbon (¹³C) Chemical Shift (ppm)
C=O~168
C-OH~165
Ring Carbons~95-146
Methyl Carbon~18-20

Table 2: Representative ¹³C NMR data for hydroxymethyl-pyridinone derivatives. Specific shifts for 6-hydroxy-3-methyl-2(1H)-pyridinone may vary.

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups and Hydrogen Bonding

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in 6-hydroxy-3-methyl-2(1H)-pyridinone and for probing the extent of hydrogen bonding. The vibrational frequencies of different bonds within the molecule provide a characteristic fingerprint.

Key absorptions in the IR spectrum include:

O-H and N-H Stretching: Broad bands in the region of 3300-2500 cm⁻¹ are characteristic of the O-H and N-H stretching vibrations, respectively. libretexts.org The broadness of these peaks is a strong indication of intermolecular hydrogen bonding. For 4-hydroxy-6-methylpyridin-2(1H)-one, IR peaks were observed at 3296 and 3094 cm⁻¹. researchgate.net

C=O Stretching: A strong absorption band in the range of 1760-1690 cm⁻¹ is indicative of the carbonyl (C=O) group of the pyridone ring. libretexts.org In 4-hydroxy-6-methylpyridin-2(1H)-one, this peak appears at 1640 cm⁻¹. researchgate.net

C-H Stretching: Absorptions due to the methyl group's C-H bonds are typically found around 2891 cm⁻¹. researchgate.net

C=C and C-N Stretching: Vibrations associated with the aromatic ring's C=C and C-N bonds appear in the fingerprint region (below 1600 cm⁻¹).

The position and shape of the O-H and N-H bands are particularly sensitive to the molecule's environment, such as the solvent or solid-state packing, due to the influence of hydrogen bonding. rsc.org

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
O-H / N-HStretching3300 - 2500 (broad)
C-H (methyl)Stretching~2960 - 2850
C=O (amide)Stretching1760 - 1690
C=C (aromatic)Stretching1680 - 1450

Table 3: General IR absorption ranges for functional groups present in 6-hydroxy-3-methyl-2(1H)-pyridinone.

Electronic Absorption (UV-Visible) Spectroscopy for Tautomer Detection and Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic structure of 6-hydroxy-3-methyl-2(1H)-pyridinone and is particularly useful for studying the tautomeric equilibrium between the keto and enol forms. semanticscholar.org The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. libretexts.org

The spectrum of a related compound, milrinone, which also possesses a 2-pyridone core, shows two strong absorption bands at approximately 280 nm and 332 nm. semanticscholar.orgnih.gov These are attributed to n-π* and π-π* electronic transitions, respectively. semanticscholar.orgnih.gov The position and intensity of these bands can be influenced by solvent polarity, pH, and the tautomeric form present. semanticscholar.org For instance, the keto and enol tautomers of 3-hydroxypyridine (B118123) exhibit distinct, though overlapping, absorption bands. nih.gov

The keto-enol tautomerism is a key feature of hydroxypyridinones, and UV-Vis spectroscopy can help to quantify the relative amounts of each tautomer in solution. chemrxiv.org The enol form typically absorbs at a different wavelength than the keto form. researchgate.net

Electronic Transition Typical Wavelength (λmax) Associated Functional Group/System
π → π~330 nmConjugated pyridone ring system
n → π~280 nmCarbonyl group

Table 4: Typical UV-Visible absorption data for 2-pyridinone derivatives.

Mass Spectrometry (MS) in Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight of 6-hydroxy-3-methyl-2(1H)-pyridinone and for obtaining structural information through the analysis of its fragmentation patterns. The molecular formula for 6-hydroxy-3-methyl-2(1H)-pyridinone is C₆H₇NO₂, corresponding to a molecular weight of approximately 125.12 g/mol . scbt.com

In the mass spectrum of a similar compound, 4-hydroxy-6-methylpyridin-2(1H)-one, the molecular ion peak [M]⁺ is observed at m/z 125, which is the base peak (100% relative intensity). researchgate.net The fragmentation pattern provides clues about the molecule's structure. Common fragmentation pathways for organic molecules include the loss of small, stable neutral molecules like H₂O, CO, or HCN. miamioh.edu The analysis of these fragment ions helps to piece together the molecular structure. ed.ac.uk

For example, the mass spectrum of 2(1H)-pyridinone shows a molecular ion peak at m/z 95. nist.gov The fragmentation of 6-hydroxy-3-methyl-2(1H)-pyridinone would be expected to show losses corresponding to the hydroxyl and methyl groups.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of 6-hydroxy-3-methyl-2(1H)-pyridinone in the solid state. unimi.it This technique provides precise atomic coordinates, bond lengths, bond angles, and details about the crystal packing and intermolecular interactions, such as hydrogen bonding. mdpi.com

For the related compound 4-hydroxy-6-methylpyridin-2(1H)-one, the crystal structure reveals that molecules are linked by N—H⋯O and O—H⋯O hydrogen bonds, forming a layered structure. researchgate.net The N—H⋯O hydrogen bond distance was found to be 2.8349 Å. researchgate.net Similar hydrogen bonding patterns are expected for 6-hydroxy-3-methyl-2(1H)-pyridinone, influencing its physical properties like melting point and solubility.

The crystal structure of a pyridylpyrazole derivative, confirmed by single crystal X-ray diffraction, provided crucial information for understanding its chemical properties. nih.gov The analysis of crystal structures of various piperidine (B6355638) derivatives has also been instrumental in understanding their supramolecular chemistry. nih.gov

Fluorescence Spectroscopy for Probing Excited-State Tautomerism and Luminescence Properties

Fluorescence spectroscopy is a sensitive technique used to study the excited-state properties of molecules, including excited-state proton transfer (ESPT) and tautomerism. semanticscholar.org Upon excitation with light, 6-hydroxy-3-methyl-2(1H)-pyridinone can exhibit fluorescence, and the emission spectrum can provide information about the structure of the molecule in its excited state.

For milrinone, a compound with a similar 2-pyridone core, fluorescence spectra show multiple emission peaks. nih.gov A peak around 403 nm is attributed to the normal fluorescence, while another at 476 nm corresponds to the tautomeric fluorescence, indicating an excited-state intermolecular proton transfer process. semanticscholar.orgnih.gov The fluorescence properties of 2-pyridinone derivatives are often dependent on the solvent. nih.gov

The study of the fluorescence of 3-methyl-2(1H)-pyridone under supersonic jet-cooled conditions has provided insights into its excited-state methyl torsional barriers. nih.gov Furthermore, the dual phosphorescence of 1-hydroxy-2-pyridone has been used to demonstrate a tautomeric equilibrium in the excited triplet state. rsc.org These studies highlight the power of fluorescence spectroscopy in unraveling the complex photophysics and photochemistry of pyridinone systems, including potential excited-state tautomerism in 6-hydroxy-3-methyl-2(1H)-pyridinone. researchgate.net

Theoretical and Computational Chemistry Investigations

Application of Quantum Chemical Calculation Methods (e.g., DFT, Ab Initio) for Electronic Structure and Energetics

Quantum chemical methods are fundamental to understanding the electronic behavior of molecules. Ab initio and Density Functional Theory (DFT) are two of the most prominent approaches used to study the electronic structure and energetics of organic compounds like 2(1H)-Pyridinone, 6-hydroxy-3-methyl-.

Ab initio methods solve the electronic Schrödinger equation without empirical parameters, offering high accuracy, with methodologies like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) being common. researchgate.net These methods are particularly useful for developing molecular mechanics force fields and studying nonbonded interactions. nih.gov

Below is a table showing representative data that can be obtained from DFT calculations, exemplified by findings for 2-Bromo-3-hydroxy-6-Methyl Pyridine. researchgate.net

ParameterCalculated Value (B3LYP/6-311G(d,p))
Total Energy-2936.4687 a.u.
Dipole Moment1.9384 Debye
C1-C2 Bond Length1.385 Å
C2-C3 Bond Length1.386 Å
C1-N6-C5 Bond Angle115.5°
C1-C2-C3 Bond Angle119.2°

This interactive table presents data for 2-Bromo-3-hydroxy-6-Methyl Pyridine as an illustrative example of results from DFT calculations.

Semi-Empirical Methods (e.g., AM1, PM3) for Property Prediction and Reactivity Indices

Semi-empirical methods offer a computationally less expensive alternative to ab initio and DFT calculations, making them suitable for larger molecules. ucsb.edu These methods simplify the Hartree-Fock formalism by using empirical parameters derived from experimental data to approximate certain integrals. ucsb.edu

Among the most common semi-empirical methods are Austin Model 1 (AM1) and Parametric Model 3 (PM3). uni-muenchen.de Both are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.de AM1 improves upon earlier methods by modifying the treatment of core-core repulsion. uomustansiriyah.edu.iq PM3 is a reparameterization of AM1, often providing more accurate predictions for the energies and bond lengths of organic molecules. ucsb.eduresearchgate.net

These methods are particularly useful for predicting molecular properties like heats of formation and for calculating reactivity indices. ucsb.edu For example, semi-empirical methods have been successfully applied to study the photofading mechanisms of related monoazo pyridone dyes. scirp.orgresearchgate.net In such studies, methods like AM1 and PM3 are used to calculate reactivity indicators, such as superdelocalisability and electron density distribution, to predict the tendency for electrophilic or nucleophilic attack on specific atoms within the molecule. scirp.orgresearchgate.net

MethodKey FeaturesTypical Applications
AM1 Based on NDDO; improved core-repulsion function. uomustansiriyah.edu.iqCalculation of heats of formation, geometry optimization. ucsb.edu
PM3 Reparameterization of AM1; often better for non-bonded interactions. ucsb.eduresearchgate.netPrediction of energies and bond lengths in organic systems. researchgate.net

This interactive table summarizes key aspects of the AM1 and PM3 semi-empirical methods.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory for predicting the reactivity of a molecule. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgwikipedia.org

The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or basicity. youtube.comlibretexts.org Conversely, the LUMO is the innermost empty orbital and can act as an electron acceptor, with its energy level indicating the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting chemical reactivity and stability. wikipedia.org A small HOMO-LUMO gap generally suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govwikipedia.org DFT calculations are commonly used to determine the energies of these frontier orbitals. researchgate.net For example, a DFT study on 2-bromo-3-hydroxy-6-methyl pyridine calculated a HOMO-LUMO gap of 5.395 eV, providing insight into its kinetic stability. researchgate.net

The following table presents example FMO data from DFT calculations on related heterocyclic compounds.

CompoundMethodE(HOMO) (eV)E(LUMO) (eV)Energy Gap (ΔE) (eV)
2-Bromo-3-hydroxy-6-methyl pyridine researchgate.netB3LYP/6-311G(d,p)--5.395
3-(1H-imidazol-2-yl)-4-hydroxy-1-methylquinolin-2(1H)-one nih.govB3LYP/6-311++G(d,p)-6.647-2.6523.995
4-hydroxy-1-methyl-3-(1-methyl-1H-imidazol-2-yl)quinolin-2(1H)-one nih.govB3LYP/6-311++G(d,p)-6.647-2.6523.995

This interactive table shows representative HOMO, LUMO, and energy gap values for related compounds, illustrating the type of data generated by FMO analysis.

Prediction of Tautomer Stability and Relative Formation Enthalpies

Like many pyridinone derivatives, 2(1H)-Pyridinone, 6-hydroxy-3-methyl- can exist in different tautomeric forms. The primary equilibrium is the keto-enol (or lactam-lactim) tautomerism between the 2-pyridone form and the 2-hydroxypyridine form. nih.gov Computational chemistry is an invaluable tool for predicting the relative stability of these tautomers.

Ab initio and DFT calculations can be used to determine the total energies of each tautomer. wayne.edu By comparing these energies, the relative stability and the equilibrium constant can be predicted. Factors such as the choice of basis set, inclusion of electron correlation, and zero-point vibrational energy corrections are important for obtaining accurate results. wayne.edu

Studies on the parent 2-pyridone/2-hydroxypyridine system have shown that the relative stability is highly dependent on the environment. stackexchange.com In the gas phase, the two tautomers have very similar energies, with some calculations suggesting 2-pyridone is slightly more stable by about 0.3 kcal/mol. wayne.edu However, in polar solvents, the pyridone form is significantly favored due to better solvation. stackexchange.comresearchgate.net Computational models can account for solvent effects, providing a more complete picture of the tautomeric equilibrium. researchgate.net

SystemPhaseMethodCalculated Energy Difference (ΔE, kcal/mol)More Stable Tautomer
2-Pyridone / 2-Hydroxypyridine wayne.eduGasAb Initio (with corrections)0.32-Pyridone
4-Pyridone / 4-Hydroxypyridine wayne.eduGasAb Initio (with corrections)2.44-Hydroxypyridine

This interactive table displays calculated tautomerization energies for parent pyridone systems, demonstrating the application of computational methods in predicting tautomer stability.

Reaction Pathway Energetics and Transition State Analysis

Computational methods are essential for elucidating the mechanisms of chemical reactions by mapping out their potential energy surfaces. This involves identifying reactants, products, intermediates, and, most importantly, transition states.

By calculating the energies along a reaction coordinate, a profile of the reaction pathway can be constructed. The highest point on this pathway corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate. DFT is a common method for locating transition state geometries and calculating these energy barriers. researchgate.netnih.gov

For a molecule like 2(1H)-Pyridinone, 6-hydroxy-3-methyl-, this analysis could be applied to understand its synthesis, degradation, or alkylation reactions. researchgate.net For example, in a study of the reaction between 3-Hydroxy-3-Methyl-2-Butanone and OH radicals, DFT was used to investigate different hydrogen abstraction pathways and calculate the corresponding activation barriers, successfully identifying the most favorable reaction channel. researchgate.net This type of analysis provides a detailed, atomistic view of the reaction mechanism that complements experimental kinetic studies. nih.gov

Computational Studies on Photochemical Degradation Mechanisms (e.g., Photofading)

The photochemical stability of pyridinone derivatives is important, especially when they are used as scaffolds for dyes. Computational chemistry can be employed to investigate the mechanisms of photochemical degradation, such as photofading.

Studies on related monoazo pyridone dyes have used semi-empirical methods like AM1 and PM3 to model their degradation. scirp.orgresearchgate.net The primary degradation pathway often involves reactions with reactive oxygen species, such as singlet oxygen (¹O₂) or the superoxide radical anion (O₂•⁻), which are generated under irradiation. scirp.org

Computational models can predict the most likely sites of attack by these reactive species. This is done by calculating reactivity indices, such as the frontier electron density on the HOMO for electrophilic attack (by ¹O₂) and on the LUMO for nucleophilic attack (by O₂•⁻). researchgate.net By identifying the atoms most susceptible to reaction, the initial steps of the degradation pathway can be hypothesized, providing a basis for designing more light-stable molecules. researchgate.net

Molecular Dynamics (MD) and Molecular Mechanics (MM+) Simulations for Conformational Analysis

While quantum mechanical methods provide detailed electronic information, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape of flexible molecules.

Molecular Mechanics methods, such as MM+ (an extension of MM2), calculate the steric energy of a molecule based on a classical force field. nih.gov This allows for rapid energy minimization and conformational searching to identify stable, low-energy geometries. nih.govresearchgate.net

Molecular Dynamics (MD) simulations go a step further by simulating the atomic motions of a molecule over time. mdpi.com This provides a dynamic picture of the molecule's behavior and allows for the exploration of different conformations and their relative populations. MD simulations have been used to study the conformational preferences of complex molecules containing a pyridone ring, such as pyridone adenine dinucleotides. mdpi.com These studies can reveal how factors like intramolecular hydrogen bonding and steric interactions influence the molecule's preferred shape in solution. nih.govmdpi.com For 2(1H)-Pyridinone, 6-hydroxy-3-methyl-, these methods could be used to study the orientation of the hydroxyl group and the puckering of the ring, if any, and how these conformers might interact with other molecules.

Mechanistic Insights into Biological Activities

Enzyme Inhibition Mechanisms

Influenza PA Endonuclease Inhibition

The influenza virus polymerase complex, essential for viral replication, contains a PA subunit with endonuclease activity. This enzyme performs a "cap-snatching" process, cleaving host pre-mRNAs to generate primers for viral mRNA synthesis. The active site of the PA endonuclease contains two divalent metal ions, typically Mg²⁺ or Mn²⁺, which are crucial for its catalytic function. nih.gov

The primary mechanism of inhibition by compounds featuring the hydroxypyridinone scaffold is the chelation of these essential metal ions in the enzyme's active site. nih.govnih.gov The hydroxyl and ketone oxygen atoms of the pyridinone ring form a bidentate chelate, effectively sequestering the metal cofactors and inactivating the enzyme. nih.gov An X-ray crystal structure of an influenza A endonuclease complexed with 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one, a related heterocyclic compound, clearly shows the molecule chelating the two metal ions at the active site. nih.gov

Fragment-based screening has identified simple derivatives like 5-chloro-3-hydroxypyridin-2(1H)-one as effective bimetal chelating ligands. nih.gov Medicinal chemistry efforts have built upon this core by converting related pyrone rings into N-substituted pyridinones. This substitution not only increases ligand basicity, enhancing metal binding, but also provides a chemical handle to explore a large pocket located above the metal center in the active site, leading to significantly more potent inhibitors. acs.org

Table 1: Inhibition of Influenza PA Endonuclease by Pyridinone and Related Derivatives

Compound/DerivativeTargetIC₅₀Notes
7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-oneH1N1 Influenza A EndonucleasePotent InhibitorX-ray crystal structure confirms chelation of two active site metal ions. nih.gov
5-chloro-3-hydroxypyridin-2(1H)-oneInfluenza A Endonuclease>10 μMIdentified as a bimetal chelating ligand through fragment screening. nih.gov
N-aryl- and N-cycloalkylpyridinonesInfluenza PA EndonucleaseSignificantly more active than parent fragmentsN-substitution allows for exploration of a large pocket above the metal center. acs.org
Compound 71 *Influenza PA Endonuclease14 nMA highly potent derivative developed through fragment-based drug discovery. acs.org

*Compound 71: 1-(4-(1H-tetrazol-5-yl)phenyl)-2-(((4-chlorophenyl)(methyl)amino)methyl)-5-hydroxypyridin-4(1H)-one

Mutant IDH1 Inhibition

Isocitrate dehydrogenase 1 (IDH1) is an enzyme that normally catalyzes the conversion of isocitrate to α-ketoglutarate (α-KG). nih.gov In several cancers, including acute myeloid leukemia (AML) and glioma, IDH1 acquires a neomorphic (gain-of-function) mutation, most commonly at the R132 residue. nih.gov This mutant IDH1 (mIDH1) gains the ability to convert α-KG into the oncometabolite R-2-hydroxyglutarate (2-HG). nih.govnih.gov The accumulation of 2-HG competitively inhibits α-KG-dependent enzymes, leading to widespread epigenetic changes (such as DNA and histone hypermethylation) that impair cellular differentiation and promote oncogenesis. nih.govnih.gov

Inhibitors based on a pyrid-2-one scaffold have been developed to specifically target the mutant enzyme. A medicinal chemistry campaign starting from a screening hit led to the creation of potent pyrid-2-one mIDH1 inhibitors. These molecules are designed to bind to the enzyme and block its neomorphic activity, thereby preventing the production of 2-HG. By reducing the levels of this oncometabolite, these inhibitors can restore normal cellular differentiation processes.

Table 2: Inhibition of Mutant IDH1 by Pyrid-2-one Derivatives

Compound/DerivativeTargetIC₅₀ (R132H)IC₅₀ (R132C)Notes
(+)-119 *mIDH122 nM21 nMShowed higher tumoral concentrations and corresponding lower 2-HG concentrations compared to a known drug in a mouse model. nih.gov
AG-120 (Ivosidenib) mIDH112 nM31 nMAn approved drug for comparison. nih.gov

*Compound (+)-119: NCATS-SM5637, NSC 791985

Hepatitis B Virus (HBV) DNA Replication Inhibition

The replication of Hepatitis B Virus (HBV) is a complex process that occurs within the nucleus of infected liver cells, where the viral relaxed circular DNA (rcDNA) is converted into a stable covalently closed circular DNA (cccDNA) template. nih.govresearchgate.net This cccDNA serves as the blueprint for all viral gene transcription. nih.gov A critical step in the HBV life cycle is the function of the viral ribonuclease H (RNase H) enzyme, which degrades the pregenomic RNA (pgRNA) template from the RNA:DNA heteroduplex during reverse transcription. nih.gov Inhibition of HBV RNase H leads to the premature termination of viral DNA synthesis and prevents the formation of new infectious virus particles. nih.gov

Derivatives containing a 1,6-dihydroxy-pyridin-2-one or N-hydroxypyridinedione (HPD) scaffold have been identified as potent inhibitors of HBV RNase H. nih.gov The mechanism of action is analogous to that seen with influenza endonuclease: the pyridinone core chelates the two catalytic Mg²⁺ ions within the RNase H active site. nih.gov Computational docking studies predict this coordination of the metal ions by a trident of oxygen atoms from the inhibitor, and blocking these metal-binding moieties eliminates the compound's antiviral activity. nih.gov

Table 3: Inhibition of HBV Replication by N-Hydroxypyridinedione (HPD) Derivatives

Compound ClassTargetEC₅₀Selectivity Index (SI)Mechanism
N-hydroxypyridinedione (HPD) imine derivativesHBV Replication (in HepDES19 cells)1.1 µM to 2.5 µMUp to 58Inhibition of HBV RNase H via chelation of active site Mg²⁺ ions. nih.gov

HIV-1 Reverse Transcriptase Inhibition

Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT) is a key enzyme that converts the viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. nih.gov Pyridinone-containing compounds have been extensively studied as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

The mechanism for these pyridinone derivatives is non-competitive inhibition with respect to the deoxynucleotide triphosphate substrate. nih.gov These inhibitors bind to a specific, allosteric hydrophobic pocket in the RT enzyme, located near the polymerase active site. nih.gov This binding induces a conformational change that, while not preventing the binding of nucleotides, blocks the chemical polymerization step, effectively halting DNA synthesis. nih.gov The inhibitory potency of these compounds can be influenced by the primary structure of the nucleic acid template. nih.gov Some pyridinone inhibitors also exhibit slow-binding characteristics, indicating a tight interaction with the enzyme. nih.gov

Table 4: Inhibition of HIV-1 Reverse Transcriptase by Pyridinone Derivatives

Compound/DerivativeTargetIC₅₀Inhibition TypeMechanism
L-696,229 HIV-1 RT20 to 200 nMNon-competitiveBinds to an allosteric hydrophobic pocket, blocking the chemical reaction. nih.gov
HPD subtype 4 HIV-1Low nM to sub-µMNot specifiedInhibited HIV-1 in cell culture. osti.gov

*L-696,2229: 3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-ethyl-6-methyl-pyridin-2(1H)one *HPD subtype 4: A hydroxypyrimidine-2,4-dione with a cyclohexylmethyl group at C-6

Kinase Inhibition (e.g., c-Src, c-Met, Pim-1 Kinase, MEK-1)

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by phosphorylating substrate proteins. Their dysregulation is a common feature of cancer, making them important therapeutic targets. Proto-oncogene tyrosine-protein kinase Src (c-Src) and Proviral integration site for Moloney murine leukemia virus (Pim-1) are two such kinases implicated in tumor progression and survival. nih.govnih.govcu.edu.eg

Derivatives of pyridin-2(1H)-one have been developed as inhibitors of these kinases. nih.gov The primary mechanism for many of these inhibitors is ATP-competitive inhibition. cu.edu.eg They are designed to bind to the ATP-binding pocket of the kinase, preventing the enzyme from accessing its ATP substrate and thus blocking the phosphorylation of its downstream targets. For example, some non-ATP mimetic Pim-1 inhibitors bind to the ATP active site but interact with a portion opposite the hinge region, forming a key hydrogen bond with the amino acid Lys67. cu.edu.eg Structure-activity relationship studies on pyridin-2(1H)-one derivatives have led to compounds with significant c-Src kinase inhibitory activity, demonstrating the potential for this scaffold in designing selective kinase inhibitors. nih.gov

Table 5: Inhibition of Protein Kinases by Pyridinone Derivatives

Compound/DerivativeTarget KinaseIC₅₀Notes
Compound 36 c-Src12.5 µMShowed no significant activity against EGFR, MAPK, or PDK at 300 µM, indicating some selectivity. nih.gov
Compound 7a Pim-11.18 µMA pyridothienopyrimidinone derivative showing potent Pim-1 inhibition. cu.edu.eg
Compound 7c *Pim-11.38 µMA pyridothienopyrimidinone derivative showing potent Pim-1 inhibition. cu.edu.eg

*Compound 36: 1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one *Compound 7a: 2-(2-chlorophenyl)-2,3-dihydropyridothienopyrimidinone derivative *Compound 7c: 2-(4-chlorophenyl)-2,3-dihydropyridothienopyrimidinone derivative

Phosphatase Inhibition (e.g., Cdc25 A and B, PTP1B)

Protein tyrosine phosphatases (PTPs) are enzymes that counteract the action of tyrosine kinases by removing phosphate (B84403) groups from tyrosine residues. Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways. nih.gov By dephosphorylating the insulin receptor, PTP1B attenuates the insulin signal, making it an attractive therapeutic target for type 2 diabetes and obesity. nih.govnih.gov

Inhibition of PTP1B can be achieved through two main mechanisms: targeting the highly conserved catalytic active site or targeting a less conserved allosteric site. nih.gov While active site inhibitors can be potent, they often suffer from a lack of selectivity against other highly related PTPs, such as T-cell protein tyrosine phosphatase (TC-PTP). nih.gov Allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change that inactivates the enzyme. nih.gov For PTP1B, binding of an allosteric inhibitor can cause a rearrangement of key structural elements like the WPD loop, constraining it in an open, inactive conformation and preventing it from performing the dephosphorylation reaction. nih.gov Although specific inhibitors based on the 6-hydroxy-3-methyl-2(1H)-pyridinone core were not detailed in the searched literature, related heterocyclic scaffolds like cinnolinones have been developed as dual PTP1B/TC-PTP inhibitors, highlighting the general strategy of targeting these enzymes with small molecules. nih.gov

Translation Initiation Factor 3A (eIF3a) Modulation

The eukaryotic translation initiation factor 3 subunit A (eIF3a) is a critical component of the eIF-3 complex, which is essential for the initiation of protein synthesis. uniprot.org This complex helps assemble the machinery necessary for translating messenger RNA (mRNA) into protein, and it can selectively regulate the translation of mRNAs involved in cell proliferation and other key cellular functions. uniprot.orgnih.gov

Research into pyridin-2(1H)-one derivatives has shown their potential to act as regulators of eIF3a. nih.gov A study focused on 1,5-disubstituted-pyridin-2(1H)-one derivatives identified a specific compound, 1-Phenyl-5-((m-tolylamino)methyl)pyridine-2(1H)-one, which demonstrated potent and selective activity against the A549 lung cancer cell line. nih.gov The mechanism behind this activity was found to be the inhibition of translation initiation, specifically through the suppression of eIF3a. nih.gov This finding positions pyridin-2(1H)-one derivatives as potential lead compounds for the development of novel agents that target eIF3a for therapeutic purposes, such as in cancer treatment. nih.gov

Table 1: Pyridin-2(1H)-one Derivative Targeting eIF3a
CompoundTargetMechanism of ActionObserved EffectReference
1-Phenyl-5-((m-tolylamino)methyl)pyridine-2(1H)-oneeIF3aInhibition of translation initiation via eIF3a suppressionPotent and selective activity against A549 lung cancer cells (IC50=0.13 mM) nih.gov

Antimicrobial Action Mechanisms (e.g., Antibacterial, Antifungal, Antiviral)

The pyridinone scaffold is a key feature in numerous compounds exhibiting a broad spectrum of antimicrobial activities. The mechanisms of action are diverse, targeting different essential functions in bacteria, fungi, and viruses.

Antifungal Action: The antifungal properties of pyridinone derivatives have been attributed to several mechanisms. One derivative, 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone, exerts its fungitoxic effect against Candida albicans by inhibiting the uptake of precursors required for macromolecular synthesis. nih.gov It also alters cell permeability, leading to the leakage of intracellular components like potassium ions, although higher concentrations are needed for this effect. nih.gov Other pyridinone derivatives have demonstrated rapid fungicidal activity against C. albicans, including drug-resistant strains, by inhibiting biofilm formation and reducing the thickness of the mannan (B1593421) cell wall. nih.gov For some natural antifungal agents like ilicicolin H, the hydroxyl-pyridinone moiety is considered essential for its activity, which involves the depression of mitochondrial cytochrome bc1 reductase. nih.gov

Antibacterial Action: In the realm of antibacterial agents, pyridinone derivatives have been incorporated into fluoroquinolones, a major class of antibiotics. mdpi.com These compounds typically function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. mdpi.com DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria. mdpi.com Molecular docking studies have suggested that certain pyridinone derivatives can act as topoisomerase IV inhibitors, displaying significant binding energy within the enzyme's active site. johnshopkins.edu

Antiviral Action: Pyridin-2(1H)-one hybrids have emerged as potent non-nucleoside inhibitors of the HIV-1 reverse transcriptase enzyme, which is vital for the replication of the virus. researchgate.net Further studies have identified pyridinone derivatives as effective inhibitors of the influenza virus PA endonuclease, an enzyme required for viral transcription. nih.govfrontiersin.org The mechanism often involves the chelation of metal ions in the enzyme's active site by the hydroxypyridinone core. nih.govfrontiersin.org

Table 2: Antimicrobial Mechanisms of Pyridinone Derivatives
ActivityTarget Organism/VirusMechanism of ActionReference
AntifungalCandida albicansInhibition of precursor uptake; alteration of cell permeability nih.gov
AntifungalCandida albicansInhibition of biofilm formation; reduction of cell wall thickness nih.gov
AntibacterialGram-positive & Gram-negative bacteriaInhibition of DNA gyrase and topoisomerase IV mdpi.comjohnshopkins.edu
AntiviralHIV-1Inhibition of reverse transcriptase researchgate.net
AntiviralInfluenza VirusInhibition of PA endonuclease nih.govfrontiersin.org

Antioxidant Activity and Scavenging Mechanisms of Reactive Oxygen Species (ROS)

Compounds containing the 3-hydroxy-2(1H)-pyridinone structure possess the ability to scavenge reactive oxygen species (ROS), which are implicated in oxidative stress-related cellular damage. google.com This antioxidant capacity is often linked to their iron-chelating properties, as iron can catalyze the formation of highly reactive hydroxyl radicals. google.com

The antioxidant activity of 6-hydroxy-4-methyl-2-pyridone derivatives has been confirmed using the ABTS (2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)) assay, which measures the ability of a compound to scavenge the ABTS radical cation. bg.ac.rsmdpi.com In some cases, these pyridone derivatives have shown more potent activity than the standard antioxidant, ascorbic acid. bg.ac.rs The unstable enol structure present in related compounds is thought to be a key factor contributing to their antioxidant activity. rsc.org

The mechanisms by which these compounds scavenge free radicals can be investigated using computational methods like Density Functional Theory (DFT). researchgate.net These studies suggest several potential pathways for antioxidant action, including:

Hydrogen Atom Transfer (HAT): The antioxidant molecule directly donates a hydrogen atom to a free radical, neutralizing it. researchgate.net

Sequential Electron Transfer Proton Transfer (SETPT): The antioxidant first donates an electron to the radical, followed by the transfer of a proton. researchgate.net

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then donates an electron to the radical. researchgate.net

The dominant mechanism can depend on factors such as the solvent environment. mdpi.com

Structure-Activity Relationship (SAR) Studies for Specific Biological Targets

Understanding the relationship between the chemical structure of pyridinone derivatives and their biological activity (SAR) is crucial for designing more potent and selective therapeutic agents. nih.govnih.govnih.govfrontiersin.orgresearchgate.net

For Antifungal Activity: Studies on pyridinone derivatives active against C. albicans have identified key structural features for fungicidal action. These include a 6-membered N-heterocycle, a free -NH- linkage, and a para-substituted aromatic group. nih.gov

For Anti-cancer Activity: In the context of eIF3a modulation for anti-cancer effects, pharmacophore models have been developed. These models revealed that the presence of an aromatic sub-site is linked to potent anti-cancer activity in pyridin-2(1H)-one scaffolds. nih.gov

For Urease Inhibition: SAR analysis of pyridin-2(1H)-one derivatives as urease inhibitors has suggested that the presence of electron-releasing groups on the molecule is important for modulating biological activity. researchgate.net

For Antiviral Activity: Extensive SAR studies have been conducted on pyridinone-based non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. By using a "scaffold hopping" approach from known inhibitors, researchers have optimized the pyridinone core and its substituents to enhance potency against both wild-type and drug-resistant HIV strains. frontiersin.org

These studies highlight how modifications to different positions on the pyridinone ring can significantly impact biological function, guiding the rational design of new drugs. mdpi.commdpi.com

Metal Chelation Properties and Ligand Design for Biological Systems (e.g., Plutonium Chelation)

Hydroxypyridinones (HOPOs), including the 3-hydroxy-2(1H)-pyridinone isomer, are highly effective chelating agents, particularly for hard metal ions like iron(III) and actinide ions such as plutonium(IV) (Pu(IV)). kcl.ac.uknih.govacs.orgnih.gov This property is central to their use in therapies for metal overload and as decorporation agents for radioactive contaminants. researchgate.net

The design of ligands based on the 3-hydroxy-2(1H)-pyridinone scaffold for plutonium chelation has yielded promising results. nih.gov Researchers have synthesized multidentate ligands where multiple pyridinone units are attached to a molecular backbone. kcl.ac.uknih.gov These ligands form highly stable complexes with Pu(IV), effectively removing it from the body. nih.gov An important finding is that even tetradentate ligands (with four binding points) can effectively compete with the body's own iron-transport protein, transferrin, for Pu(IV). nih.gov

One particularly effective hexadentate ligand, TREN-(Me-3,2-HOPO), has demonstrated exceptional efficacy in chelating plutonium and other actinides both when injected and when administered orally. nih.gov The design of these chelators often mimics siderophores, which are iron-chelating compounds produced by microbes. researchgate.net The high affinity and stability of the resulting metal complexes, combined with low toxicity, make these hydroxypyridinone-based ligands promising therapeutic agents for treating internal contamination with plutonium and other actinides. researchgate.netnih.govresearchgate.net The synthesis of these ligands can be complex, often involving multi-step processes to create the desired multidentate structures. nih.gov

Table 3: Chemical Compounds Mentioned
Compound Name
2(1H)-Pyridinone, 6-hydroxy-3-methyl-
1-Phenyl-5-((m-tolylamino)methyl)pyridine-2(1H)-one
6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone
Ilicicolin H
Ascorbic acid
TREN-(Me-3,2-HOPO) (tris[(3-hydroxy-1-methyl-2-oxo-1,2-didehydropyridine-4-carboxamido)ethyl]amine)
Plutonium(IV)
Iron(III)

Applications in Materials Science and Industrial Chemistry

Role in Disperse Dye Chemistry and Properties

6-Hydroxy-3-methyl-2(1H)-pyridinone and its derivatives are pivotal intermediates in the manufacturing of disperse dyes. amoghchemicals.inresearchgate.net These dyes are non-ionic, have low water solubility, and are primarily used for dyeing synthetic fibers such as polyester, nylon, and acetate. amoghchemicals.inchemicalbook.com The pyridone moiety is a highly effective coupling component, which, when reacted with various aromatic and heteroaromatic diazonium salts, produces a wide range of azo disperse dyes. scirp.orgnih.govnih.gov

The synthesis typically involves a diazo-coupling reaction where a diazotized aromatic amine is reacted with the 6-hydroxy-3-methyl-2(1H)-pyridinone derivative. scirp.orgnih.gov This process leads to the formation of dyes with bright, intense hues, ranging from yellow to orange. scirp.org These azo pyridone dyes are noted for their excellent affinity for polyester fabrics, good penetration, and a high degree of levelness and brightness, even after washing. scirp.orgsemanticscholar.org

The properties of the resulting dyes are influenced by the specific substituents on both the diazonium component and the pyridone ring. For instance, a series of 3-(p-substituted phenylazo)-6-pyridone dyes exhibited maximum absorption (λmax) in the range of 404–464 nm in dimethylformamide (DMF). scirp.org Dyes synthesized from these pyridone intermediates demonstrate very good to excellent fastness properties, including wash fastness, light fastness, and perspiration fastness when applied to polyester fabrics. researchgate.netnih.gov The inherent conjugation and the presence of heteroatoms in the pyridone structure contribute to high bathochromic shifts, resulting in bright and deep shades. researchgate.net Research has also explored the tautomerism of these dyes, noting that they can exist in an azo form in polar solvents and a hydrazone form in non-polar solvents or on fabrics like PET, which influences their properties, including light fastness. ciac.jl.cn

Table 1: Properties of Disperse Dyes Derived from Pyridone Intermediates

Dye Characteristic Observation Source(s)
Fiber Application Polyester, Nylon, Acetate amoghchemicals.inscirp.org
Color Range Bright Yellow to Orange scirp.org
Absorption Max (λmax) 404 - 464 nm (in DMF) scirp.org
Exhaustion on Polyester 72% - 79% scirp.org
Wash Fastness Very Good to Excellent researchgate.netnih.gov

| Light & Perspiration Fastness | Moderate to Good | researchgate.net |

Coordination Chemistry: Ligand for Metal Complexes and Catalysis

The 6-hydroxy-3-methyl-2(1H)-pyridinone scaffold is an effective chelating agent for various metal ions. Hydroxypyridinones, in general, are known to be excellent coordinating groups for hard Lewis acids. nih.gov The ortho-positioned keto and hydroxyl groups provide a bidentate O,O-donor set, enabling the formation of stable complexes with a wide range of metals, including alkali metals and transition metals. mdpi.comnih.gov

The deprotonated form of the pyridone acts as the ligand, bridging multiple metal centers to create polymeric structures. For example, the reaction of 6-methyl-2-pyridone with alkali metals like sodium (Na), potassium (K), rubidium (Rb), and cesium (Cs) yields polymeric complexes where the pyridonate oxygen atom bridges two or three metal ions. researchgate.netnih.gov In these structures, the metal ions can achieve coordination numbers between 6 and 8. researchgate.netnih.gov The nitrogen atom can also be involved in coordination, particularly with heavier alkali metals. researchgate.net

The ability of hydroxypyridinones to form stable complexes with hard metal ions like iron(III) is a key feature. nih.govkcl.ac.uk This chelating property is central to their application. While the primary focus of many studies is on their biological and therapeutic potential as metal scavengers, the fundamental coordination chemistry underpins their utility in materials science. kcl.ac.ukguidechem.com The formation of stable metal complexes is a prerequisite for their potential use in catalysis, where the metal center's reactivity can be tuned by the ligand environment. The pyridone ligand framework can serve to stabilize catalytic metal species, influencing their activity and selectivity in various chemical transformations.

Use as Versatile Intermediates in the Synthesis of Complex Heterocycles and Natural Product Analogs

Functionalized 2(1H)-pyridinones, including 6-hydroxy-3-methyl-2(1H)-pyridinone, are highly valued as versatile intermediates in organic synthesis. nih.gov They serve as foundational building blocks for constructing a wide array of more complex nitrogen-containing heterocycles. nih.govinnovareacademics.in The pyridone ring can be elaborated through various chemical transformations to produce bicyclic and polycyclic systems. innovareacademics.inresearchgate.netscirp.org

For instance, these pyridone derivatives are starting materials for the synthesis of quinolizidine and indolizidine alkaloids, which are classes of natural products with significant biological activities. nih.gov They are also used to prepare other bioactive compounds, such as nevirapine, an anti-HIV agent, which can be synthesized from 3-cyano-6-hydroxy-4-methyl-2-pyridone. researchgate.net The reactivity of the pyridone core allows for the introduction of various functional groups and the construction of fused ring systems, making it a "privileged scaffold" in medicinal chemistry and synthetic organic chemistry. frontiersin.orgnih.gov

The synthesis of natural product analogs often leverages the pre-existing heterocyclic framework of the pyridone. Researchers utilize these intermediates to build molecules that mimic the structure and function of complex natural products, which can lead to the discovery of new therapeutic agents. researchgate.netnih.gov The adaptability of the pyridone core facilitates the creation of diverse molecular libraries for screening and drug discovery programs. innovareacademics.infrontiersin.org

Phytotoxic Activity and Herbicide Development Leads

Derivatives of 6-hydroxy-3-methyl-2(1H)-pyridinone have demonstrated significant phytotoxic activity, positioning them as promising lead structures for the development of new herbicides. nih.govnih.gov Certain pyridone compounds, such as fluridone and sapinopyridione, are known to possess phytotoxic properties. nih.gov

In one study, 4-hydroxy-6-methylpyridin-2(1H)-one, a closely related analog, was condensed with various aldehydes to produce a series of new pyridone derivatives. nih.govnih.gov These compounds were evaluated for their effects on the development of both dicotyledonous species (Ipomoea grandifolia and Cucumis sativus) and a monocotyledonous species (Sorghum bicolor). nih.govnih.gov The results indicated that the compounds exhibited selective phytotoxicity, being more active against the dicotyledonous species. nih.govnih.gov

Table 2: Phytotoxic Activity of Pyridone Derivatives against Ipomoea grandifolia

Compound ID Inhibition of Aerial Part Development Inhibition of Root Development Source(s)
4a 64.4% < 50% nih.gov
4c 68.4% 72.8% nih.gov
4g' 56.8% 58.2% nih.gov

| 4h' | Not specified | 55.3% | nih.gov |

Activity measured at a dose of 6.7 × 10⁻⁸ mol a.i./g substrate.

This demonstrated herbicidal activity, coupled with the potential for chemical modification of the pyridone scaffold, makes these compounds valuable leads in agrochemical research. nih.govresearchgate.net Further synthesis and structure-activity relationship (SAR) studies could lead to the discovery of more potent and selective herbicides for weed control. mdpi.com

Future Research Directions

Development of Novel Synthetic Methodologies

The synthesis of pyridinone derivatives is an area of continuous development, with a focus on improving efficiency, sustainability, and access to diverse molecular architectures. For 2(1H)-Pyridinone, 6-hydroxy-3-methyl-, future research could prioritize the development of more advanced synthetic strategies. While classical syntheses exist, emerging techniques offer promising alternatives.

Modern synthetic approaches such as continuous flow synthesis have demonstrated potential for the industrial production of pyridone-based molecules, offering satisfactory yields in significantly reduced reaction times. shd-pub.org.rs The application of this technology to the synthesis of 2(1H)-Pyridinone, 6-hydroxy-3-methyl- could lead to more efficient and scalable production.

Furthermore, microwave-assisted synthesis and the use of solid supports have been shown to produce N-alkyl 3-cyano-6-hydroxy-2(1H)-pyridinones in high yields under solvent-free conditions. researchgate.net Exploring these energy-efficient and environmentally benign methods for the target compound could be a fruitful avenue of research. One-pot multicomponent reactions, which allow the synthesis of complex molecules in a single step, also present an attractive strategy for generating libraries of derivatives for further study. researchgate.net The development of novel catalytic systems, including nanocatalysts, could further enhance the efficiency and selectivity of these synthetic transformations. researchgate.net

Advanced Spectroscopic and Structural Investigations

A thorough understanding of the molecular structure and spectroscopic properties of 2(1H)-Pyridinone, 6-hydroxy-3-methyl- is fundamental to predicting its reactivity and biological interactions. While standard characterization techniques are routinely employed, advanced investigations could provide deeper insights.

Single-crystal X-ray diffraction studies have been instrumental in determining the three-dimensional structure of similar pyridinone derivatives, confirming the importance of hydrogen bonding in their solid-state properties. researchgate.netcdnsciencepub.com Future work should focus on obtaining high-resolution crystal structures of 2(1H)-Pyridinone, 6-hydroxy-3-methyl- and its complexes to precisely map intermolecular interactions. The synthesis and crystallographic characterization of different salt forms or polymorphs could also reveal variations in solid-state packing and properties. nih.govresearchgate.net

In addition to X-ray crystallography, advanced NMR spectroscopic techniques, such as solid-state NMR, could provide detailed information about the local environment of atoms within the solid state. researchgate.net ¹H and ¹³C NMR chemical shifts can be further evaluated using computational methods like the gauge-invariant atomic orbital (GIAO) method to complement experimental data. researchgate.net Infrared (IR) spectroscopy also plays a crucial role in identifying functional groups and understanding hydrogen bonding patterns. researchgate.net

Deeper Elucidation of Reaction Mechanisms

A comprehensive understanding of the reaction mechanisms involving 2(1H)-Pyridinone, 6-hydroxy-3-methyl- is essential for optimizing existing synthetic routes and designing new chemical transformations. For instance, the reaction of 6-hydroxy-2(1H)-pyridone with diazomethane (B1218177) has been shown to yield novel products, indicating the potential for unexpected reactivity. researchgate.net Investigating the reaction of 2(1H)-Pyridinone, 6-hydroxy-3-methyl- with various reagents under different conditions could uncover new reaction pathways and intermediates.

Kinetic and mechanistic studies, combining experimental techniques with computational modeling, can provide valuable insights into the transition states and energy barriers of key reactions. Understanding the tautomeric equilibria of this compound in different solvents and under various pH conditions is also critical, as it can significantly influence its reactivity and biological activity. researchgate.net The investigation of reaction conditions, such as the use of phase transfer catalysts, has been shown to impact the synthesis of related pyridones and warrants further exploration. researchgate.net

Exploration of New Biological Targets and Mechanisms of Action

Pyridinone scaffolds are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including antifungal, antiviral, and anticancer properties. nih.govfrontiersin.orginnovareacademics.in Future research should involve systematic screening of 2(1H)-Pyridinone, 6-hydroxy-3-methyl- and its derivatives against a diverse array of biological targets.

The known ability of hydroxypyridinones to act as chelators for metal ions like iron(III) suggests potential applications in diseases associated with metal dysregulation. nih.govmdpi.com For example, 1-hydroxy-2(1H)-pyridinone-based chelators have been designed as potential dual-action agents against Parkinson's disease by inhibiting catechol O-methyl transferase (COMT) and protecting neurons from oxidative damage. nih.gov Exploring the potential of 2(1H)-Pyridinone, 6-hydroxy-3-methyl- as a scaffold for developing inhibitors of enzymes like COMT or as neuroprotective agents is a promising research direction. nih.gov

Furthermore, the antifungal activity of related compounds like ilicicolin H, which acts by depressing mitochondrial cytochrome bc1 reductase, highlights a potential mechanism of action to investigate for 2(1H)-Pyridinone, 6-hydroxy-3-methyl-. nih.gov The structural similarity of 3-hydroxy-4-pyridinones to kojic acid also suggests their potential as tyrosinase inhibitors. mdpi.com Screening for activity against various microbial strains and cancer cell lines could uncover novel therapeutic leads. nih.gov

Design and Synthesis of Advanced Functional Materials

The unique photophysical and coordination properties of the pyridinone ring make it an attractive building block for the development of advanced functional materials. Research in this area could focus on incorporating 2(1H)-Pyridinone, 6-hydroxy-3-methyl- into novel dyes, polymers, and metal-organic frameworks (MOFs).

Pyridone-based azo disperse dyes have been synthesized and have shown good color strength and light fastness, suggesting the potential of 2(1H)-Pyridinone, 6-hydroxy-3-methyl- derivatives in the dye industry. researchgate.net The investigation of supramolecular structures of coordination compounds involving pyridinone ligands has revealed their potential in creating complex architectures. sigmaaldrich.com The ability of the hydroxyl and carbonyl groups to coordinate with metal ions opens up possibilities for creating novel coordination polymers and MOFs with interesting magnetic, optical, or catalytic properties.

The broader class of hydroxyperovskites, which are structurally related through their hydroxyl groups, are being explored as potential functional materials. mdpi.com While a direct link is not established, the principles of designing functional materials based on hydroxylated frameworks could inspire the exploration of 2(1H)-Pyridinone, 6-hydroxy-3-methyl- in materials science.

Computational Predictions for Molecular Design and Property Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of new molecules. For 2(1H)-Pyridinone, 6-hydroxy-3-methyl-, computational studies can guide future research in several key areas.

Density Functional Theory (DFT) calculations can be employed to predict molecular geometries, vibrational frequencies, and electronic properties, such as HOMO-LUMO energy gaps and dipole moments. researchgate.netnih.gov These theoretical insights can aid in the interpretation of spectroscopic data and predict the reactivity of the molecule. nih.gov For instance, a high calculated dipole moment can indicate high reactivity and potential for strong intermolecular interactions. nih.gov

In the context of drug discovery, in silico modeling can be used to predict the binding affinity of 2(1H)-Pyridinone, 6-hydroxy-3-methyl- and its analogues to various biological targets. nih.gov Molecular docking studies can help to visualize binding modes and identify key interactions, guiding the design of more potent and selective inhibitors. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can further be used to correlate structural features with biological activity, enabling the rational design of new derivatives with improved properties.

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₇NO₂
Molecular Weight125.13 g/mol
Melting Point157–159°C
GHS Hazard ClassificationH302, H315, H319, H335

Q. Table 2: Recommended Analytical Techniques

TechniqueApplicationExample from Evidence
¹H/¹³C NMRSubstituent identification
HPLC-MSPurity assessment
X-ray CrystallographyAbsolute configuration

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.